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Compound Name: 4-(4-Chlorophenyl)picolinic acid
CAS No.: 1258612-04-2
Cat. No.: B577525
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Structural Elucidation, Synthetic Methodologies, and Application Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-chlorophenyl)picolinic acid,
a critical biaryl scaffold utilized in agrochemical discovery (specifically synthetic auxins) and
medicinal inorganic chemistry. As a derivative of picolinic acid (pyridine-2-carboxylic acid), this
compound features a bidentate N,O-donor set capable of forming stable chelate complexes
with transition metals, while the lipophilic 4-chlorophenyl moiety enhances membrane
permeability and receptor binding affinity.

Part 1: Structural Elucidation & Nomenclature[1][2]
IUPAC Nomenclature Logic

The naming convention follows the IUPAC hierarchy for heterocyclic compounds. The pyridine
ring containing the carboxylic acid takes precedence as the parent structure.

o Parent Structure: Pyridine-2-carboxylic acid (Retained name: Picolinic acid).[1]
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e Principal Functional Group: Carboxylic acid (-COOH) at position 2.[2]
e Substituent: A phenyl ring substituted with a chlorine atom at its para (4) position.

e Locant Assignment: The pyridine nitrogen is position 1. The carboxyl carbon is attached to
position 2. The aryl substituent is attached to position 4.[3]

Systematic Name: 4-(4-chlorophenyl)pyridine-2-carboxylic acid Retained Name: 4-(4-
chlorophenyl)picolinic acid

Structural Visualization

The following diagram illustrates the numbering priority and substituent arrangement.
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Figure 1: Hierarchical decomposition of the IUPAC naming convention.

Part 2: Synthetic Methodology (Self-Validating

Protocol)
Strategic Approach: Suzuki-Miyaura Cross-Coupling

Direct arylation of free picolinic acids is often plagued by catalyst poisoning (due to N,O-
chelation of the Pd species) and decarboxylation. Therefore, the most robust, self-validating
protocol utilizes a protection-coupling-deprotection strategy.

Pathway: Methyl 4-chloropicolinate + 4-Chlorophenylboronic acid

Ester Intermediate

Acid Hydrolysis.
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Reagents & Materials

Substrate: Methyl 4-chloropicolinate (CAS: 24484-93-3)

Coupling Partner: 4-Chlorophenylboronic acid (1.1 equiv)

Catalyst: Pd(dppf)Cl2-DCM (3-5 mol%) - Chosen for resistance to oxidation compared to
Pd(PPhs)a.

Base: Potassium Carbonate (K2COs, 3.0 equiv)[4]

Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Protocol
Step 1: The Cross-Coupling (Ester Formation)

Setup: In a generic 100 mL round-bottom flask equipped with a magnetic stir bar, charge
Methyl 4-chloropicolinate (1.0 g, 5.8 mmol), 4-Chlorophenylboronic acid (1.0 g, 6.4 mmol),
and K2COs (2.4 g, 17.4 mmol).

Solvent Addition: Add 1,4-Dioxane (20 mL) and Water (5 mL).

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Why: Oxygen
causes homocoupling of boronic acids and deactivates the Pd(0) species.

Catalyst Addition: Add Pd(dppf)Cl2:DCM (0.21 g, 0.29 mmol) quickly under inert flow.

Reaction: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting
chloropicolinate is consumed.

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash
with brine, dry over Na2S0Oa4, and concentrate.

Purification: Flash column chromatography (SiOz, 10-20% EtOAc in Hexanes) yields Methyl
4-(4-chlorophenyl)picolinate.

Step 2: Hydrolysis (Ester Cleavage)

Dissolution: Dissolve the intermediate ester in THF:MeOH (1:1, 10 mL).
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« Saponification: Add LiOH (2M aqueous solution, 3 equiv). Stir at RT for 2 hours.

» Precipitation: Acidify carefully with 1M HCI to pH 3—4. The free acid will precipitate as a
white/off-white solid.[2]

« |solation: Filter the solid, wash with cold water, and dry under vacuum.
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Figure 2: Synthetic workflow utilizing the ester-protection strategy.

Part 3: Physicochemical Profiling

The following data summarizes the predicted and experimental properties essential for
handling and formulation.
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Property Value | Description Significance
Molecular Formula C12HsCINO2 Core stoichiometry.[5]

_ Small molecule, Rule of 5
Molecular Weight 233.65 g/mol

compliant.

Physical State

White to off-white crystalline

solid

Stable solid form.

Slightly more acidic than
picolinic acid (5.4) due to the

pKa (Acid) ~4.8 — 5.2 (Predicted) ] i
electron-withdrawing
chlorophenyl group.
Moderate lipophilicity; suitable

LogP 28-31 -
for membrane permeability.

N Low water solubility in neutral

Solubility DMSO, Methanol, DMF
form; soluble as Na/K salt.

] ) Forms 5-membered chelate

Chelation Bidentate (N, O)

rings with Cu(ll), Zn(l1), Fe(ll).

Part 4: Applications & Mechanism of Action[4][5]
Agrochemicals: Synthetic Auxins

This scaffold is structurally homologous to Picloram and Aminopyralid.

e Mechanism: It acts as a synthetic auxin mimic. The carboxylic acid and pyridine nitrogen

mimic the indole-3-acetic acid (IAA) pharmacophore.

e Binding: It binds to the TIR1/AFB family of F-box proteins, promoting the degradation of

Aux/IAA transcriptional repressors. This leads to uncontrolled cell growth and plant death in

broadleaf weeds.

Medicinal Chemistry: Metalloenzyme Inhibition

The picolinic acid moiety is a "privileged structure" for zinc-metalloprotease inhibition.
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 Zinc Binding: The pyridine nitrogen and carboxylate oxygen coordinate to the catalytic Zinc
ion in enzymes (e.g., Matrix Metalloproteinases - MMPs).

o Selectivity: The 4-(4-chlorophenyl) tail extends into the S1' hydrophobic pocket of the
enzyme, providing selectivity over other metalloenzymes.
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N,O-Chelation (Enzyme Active Site)
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Catalytic Blockade

4-(4-Chlorophenyl)

e Hydrophobic Interaction

Figure 3: Pharmacophore interaction model showing metal chelation and hydrophobic binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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